cis-9-Hexadecenyl methanesulfonate
Overview
Description
cis-9-Hexadecenyl methanesulfonate is an organic compound characterized by a long hydrocarbon chain with a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-9-Hexadecenyl methanesulfonate typically involves the esterification of (Z)-hexadec-9-en-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(Z)-hexadec-9-en-1-ol+methanesulfonyl chloride→(Z)-hexadec-9-enyl methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: cis-9-Hexadecenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The double bond in the hydrocarbon chain can be reduced using hydrogenation catalysts.
Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include (Z)-hexadec-9-enyl amines, thiols, and ethers.
Reduction: Saturated hydrocarbons.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
cis-9-Hexadecenyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a bioactive compound in cell signaling and membrane studies.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of cis-9-Hexadecenyl methanesulfonate involves its interaction with nucleophilic sites in biological molecules. The methanesulfonate group can undergo nucleophilic substitution, leading to the modification of proteins, nucleic acids, and other biomolecules. This interaction can affect cellular processes such as signal transduction, enzyme activity, and membrane dynamics.
Comparison with Similar Compounds
- Ethyl methanesulfonate
- Methyl methanesulfonate
- Butyl methanesulfonate
Comparison: cis-9-Hexadecenyl methanesulfonate is unique due to its long hydrocarbon chain and the presence of a double bond, which imparts distinct physical and chemical properties. Compared to shorter-chain methanesulfonates, it has higher hydrophobicity and can interact differently with biological membranes and hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Properties
IUPAC Name |
hexadec-9-enyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h8-9H,3-7,10-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUPNOSJSJKCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404007 | |
Record name | cis-9-Hexadecenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93135-85-4 | |
Record name | cis-9-Hexadecenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonic acid palmitoleyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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